2-(4-Methylphenyl)ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-4-8(5-3-7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXPEOOYUIMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108168-90-7 | |
| Record name | Benzeneethanimidamide, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108168-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The compound belongs to the amidine hydrochloride class, typically prepared by the reaction of corresponding nitriles or esters with ammonia or amines under acidic conditions to form amidines, followed by salt formation with hydrochloric acid.
Classical Amidination Approach
- Starting Materials: 4-methylphenylacetonitrile or related esters.
- Reaction Conditions: Treatment with ammonia or ammonium salts in the presence of hydrochloric acid or other acid sources to form the amidine hydrochloride salt.
- Mechanism: Nucleophilic attack of ammonia on the nitrile carbon, followed by protonation and rearrangement to form the amidine hydrochloride.
This method is widely used for amidine hydrochlorides due to its straightforwardness and relatively mild conditions.
Improved Industrial Preparation via One-Pot Synthesis
While direct literature on this compound is limited, analogous compounds such as methylphenidate hydrochloride (structurally related phenyl amidines) have been prepared industrially using improved one-pot processes that avoid harsh reagents and multiple purification steps.
- Key Features:
- Use of inorganic bases (e.g., sodium hydroxide) to convert intermediates to pure isomers.
- One-pot conversion of amide intermediates to hydrochloride salts.
- Avoidance of hazardous reagents and high-pressure hydrogenation.
- Reaction temperatures typically range from 80 to 130 °C, with reaction times of 5–10 hours.
- Crystallization steps using solvents like ethyl acetate or acetone-diethyl ether mixtures to isolate pure hydrochloride salts.
This approach yields high purity amidine hydrochlorides with good overall yields and is scalable for industrial production.
Photochemical Amidination via Amidyl Radicals
A modern method involves the generation of amidinyl radicals under UV–visible light irradiation to form amidine derivatives from amidoxime precursors.
- Procedure:
- Starting from N-aryl amidoximes, UV–vis light irradiation in acetonitrile solvent at room temperature for about 20 minutes.
- The reaction proceeds via formation of amidinyl radicals, which then rearrange to amidines.
- Yields can reach up to 80%.
- Prolonged irradiation leads to side reactions such as intramolecular cyclization.
Though this method is demonstrated for N-arylthiophene amidines, it suggests a potential route for synthesizing this compound analogs under mild, catalyst-free conditions.
Amidination via Benzimidothioate Intermediates
Another synthetic route involves the preparation of benzimidothioates followed by reaction with ethyl acetimidate or related amidine precursors.
- Steps:
- Synthesis of benzimidothioates in refluxing dichloromethane.
- Reaction with ethyl acetimidate or other amidine sources.
- Purification by flash chromatography.
This method is useful for preparing amidine derivatives with sulfonamide functionalities but can be adapted for simpler amidines like this compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The one-pot industrial process for related phenyl amidines emphasizes the importance of controlling isomer purity and reaction parameters to maximize yield and purity.
- Photochemical methods offer innovative, green alternatives but may require substrate-specific optimization.
- Amidination via benzimidothioates is valuable for complex amidines but less common for simple phenyl amidines like this compound.
- No direct melting or boiling point data are widely reported, indicating the compound is typically handled as a salt in solution or crystalline form under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound serves as a building block for more complex molecules in organic chemistry. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.
- Intermediate for Drug Development : Its structure allows it to be modified to create derivatives that may exhibit different pharmacological properties, thus playing a crucial role in drug discovery processes.
Biology
- Cellular Processes : Research indicates that 2-(4-Methylphenyl)ethanimidamide hydrochloride may influence cellular processes by interacting with specific enzymes or receptors. This interaction can lead to alterations in metabolic pathways, which is essential for understanding its biological effects.
- Potential Therapeutic Uses : Studies are ongoing to explore its efficacy in treating various medical conditions, particularly those related to enzyme activity modulation. The compound's mechanism of action involves inhibition or activation of specific pathways, which could be beneficial in therapeutic contexts.
Medicine
- Pharmaceutical Applications : The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique chemical properties make it suitable for formulation into drugs targeting specific diseases.
- Research on Sexual Dysfunction : Some studies suggest that derivatives of this compound may have applications in treating forms of female sexual dysfunction by acting as agonists at specific receptors .
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activities. The findings indicated that certain modifications enhanced the compound's potency against specific biological targets while maintaining low toxicity profiles .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Versatile reactions including oxidation and reduction |
| Biology | Modulates cellular processes | Potential effects on enzyme activity |
| Medicine | Active pharmaceutical ingredient | Investigated for therapeutic uses in sexual dysfunction |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The compound may inhibit or activate certain pathways, resulting in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
The table below compares 2-(4-methylphenyl)ethanimidamide hydrochloride with structurally related ethanimidamide derivatives, highlighting substituent effects on physical properties, synthesis efficiency, and applications:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and reactivity. For instance, 2-(2,6-dichlorophenyl)ethanimidamide HCl has a significantly higher melting point (323–325°C) than the methyl-substituted analog, likely due to enhanced intermolecular interactions .
- Synthesis Efficiency : Nitro-substituted derivatives (e.g., compound 24) achieve higher yields (93%) compared to chlorinated analogs (58%), reflecting differences in reaction kinetics .
- Applications : The 4-methylphenyl variant’s high patent count contrasts with the antiplasmodial or anesthetic applications of other derivatives, suggesting niche industrial uses .
Patent and Application Landscape
- 2-(4-Methylphenyl)ethanimidamide HCl : Dominates patent filings (105 patents), likely due to its stability and adaptability in drug intermediates or catalysts .
- 4-Ethylbenzene-1-carboximidamide HCl : A closely related compound with 108 patents, underscoring the commercial value of substituted ethanimidamides .
- Phenacaine HCl : A structurally complex derivative with documented use as a local anesthetic, illustrating the pharmacological versatility of this class .
Biological Activity
2-(4-Methylphenyl)ethanimidamide hydrochloride, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed exploration. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C10H14ClN3
- Molecular Weight : 200.24 g/mol
This compound primarily interacts with various biological targets, influencing multiple pathways:
- GABA A Receptor Modulation : The compound acts as a positive allosteric modulator of GABA A receptors, enhancing neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders.
- VEGFR-2 Inhibition : It has been identified as an inhibitor of VEGFR-2 kinase, crucial for angiogenesis. By blocking this receptor, the compound may reduce tumor growth and metastasis in cancer models.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is metabolized primarily by cytochrome P450 enzymes in the liver. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1-2 hours post-administration.
- Distribution : The compound shows significant distribution in tissues, particularly in the liver and kidneys.
- Metabolism : Undergoes extensive hepatic metabolism with several metabolites identified.
- Excretion : Primarily excreted via urine as metabolites.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For example:
- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values indicated significant inhibition of cell proliferation with a selectivity index favoring cancer cells over normal cells .
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .
Neuropharmacological Studies
Research has highlighted the potential neuropharmacological applications of this compound:
- Anxiolytic Effects : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, correlating with its action on GABA A receptors.
- Cognitive Effects : Preliminary findings suggest potential benefits in cognitive function enhancement, warranting further investigation into its therapeutic applications for neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Methylphenyl)ethanimidamide hydrochloride, and how can intermediates be characterized?
Methodological Answer:
A common synthesis involves reacting (4-methylphenyl)acetonitrile with hydroxylamine hydrochloride and sodium carbonate in ethanol under reflux (85°C for 14 hours). The intermediate hydroxylamine adduct is then acidified with HCl to yield the final hydrochloride salt. Key characterization steps include:
- NMR Spectroscopy : Confirm the imidamide structure via H and C NMR, focusing on the amidine proton resonance (~8.5 ppm) and methylphenyl aromatic signals.
- Mass Spectrometry : Validate molecular weight (e.g., observed [M+1] at m/z 165.3 for intermediates) .
- Elemental Analysis : Ensure stoichiometric Cl content (e.g., ~18.8% chloride for CHNCl).
Basic: How can researchers verify the purity and stability of this compound?
Methodological Answer:
- Melting Point Analysis : Confirm purity via sharp melting point (e.g., 165–170°C for analogous ethanimidamide hydrochlorides) .
- HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% TFA in water) and monitor at λ~255 nm, comparing retention times against reference standards .
- Stability Testing : Store at -20°C in airtight containers; conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Methodological Answer:
- Temperature Control : Maintain 85°C during hydroxylamine adduct formation to minimize byproducts (e.g., over-oxidation or polymerization) .
- Solvent Selection : Replace ethanol with methanol or DMF for improved solubility of intermediates.
- Workup Optimization : Use ether extraction post-acidification to isolate the hydrochloride salt efficiently. Monitor pH during basification (target pH 9) to avoid product loss .
Advanced: How should researchers resolve discrepancies in pharmacological activity data for this compound?
Methodological Answer:
- Target Validation : Conduct competitive binding assays (e.g., NMDA receptor NR2B subunit antagonism studies) using radiolabeled ligands (e.g., [H]ifenprodil) to confirm target engagement .
- Functional Assays : Use electrophysiology (patch-clamp) to assess inhibition of ion currents in neuronal cells.
- Metabolite Screening : Analyze metabolic stability in liver microsomes to rule out confounding effects from degradation products .
Advanced: What analytical strategies detect and quantify degradation products under varying storage conditions?
Methodological Answer:
- HPLC-MS/MS : Employ a gradient elution method (e.g., 5–95% acetonitrile in 0.1% formic acid) to separate degradation products. Use high-resolution MS to identify hydrolyzed amidine or oxidized methylphenyl derivatives.
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) to simulate stability challenges .
Advanced: How can structure-activity relationships (SAR) be explored for 4-methylphenyl substituents?
Methodological Answer:
- Analog Synthesis : Replace the 4-methyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups to assess substituent effects on receptor binding .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with NR2B receptor crystal structures (PDB: 3QEL) to predict binding affinities.
- Pharmacophore Mapping : Use 3D-QSAR to correlate substituent size/logP with activity trends .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
